molecular formula C18H27NO4 B8177898 tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8177898
M. Wt: 321.4 g/mol
InChI Key: XZNWTFDKJAHVRW-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound often used in medicinal chemistry and drug development. It is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-piperidone and 3-(hydroxymethyl)phenol.

    Formation of Intermediate: The 4-piperidone is first protected with a tert-butyl group to form tert-butyl 4-piperidone.

    Coupling Reaction: The protected piperidone is then coupled with 3-(hydroxymethyl)phenol using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Final Product Formation: The resulting intermediate is then deprotected under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of PROTACs. Its semi-flexible nature allows for the precise spatial arrangement of functional groups, which is crucial for effective protein degradation .

Biology

In biological research, it is used to study protein-protein interactions and the mechanisms of targeted protein degradation. This helps in understanding cellular processes and developing new therapeutic strategies .

Medicine

In medicine, tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate is explored for its potential in treating diseases by degrading disease-causing proteins. This approach is particularly promising in cancer therapy and neurodegenerative diseases .

Industry

In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents. Its role as a linker in PROTACs makes it valuable for creating targeted therapies with fewer side effects .

Mechanism of Action

The compound exerts its effects primarily through its role in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to tag the target protein for degradation by the proteasome. The linker region, where tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate is incorporated, plays a critical role in the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This ensures the selective and efficient degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate offers a unique balance of rigidity and flexibility, making it particularly effective in PROTAC applications. Its specific structure allows for optimal spatial arrangement, enhancing the efficiency of protein degradation .

Properties

IUPAC Name

tert-butyl 4-[[3-(hydroxymethyl)phenoxy]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-9-7-14(8-10-19)13-22-16-6-4-5-15(11-16)12-20/h4-6,11,14,20H,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNWTFDKJAHVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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